molecular formula C19H19BrN2O3 B5110798 Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate

Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B5110798
M. Wt: 403.3 g/mol
InChI Key: MLJARNVBZVRIRB-UHFFFAOYSA-N
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Description

Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of proline-based carbamatesIt is known for its ability to inhibit cholinesterase enzymes, making it a candidate for research in neurodegenerative diseases .

Preparation Methods

The synthesis of Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-[(4-bromophenyl)carbamoyl]pyrrolidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate can be compared with other similar compounds such as:

  • Benzyl 2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique bromine substitution in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(17)19(24)25-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJARNVBZVRIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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